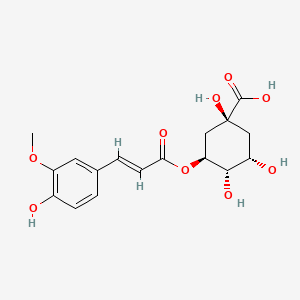

3-O-Feruloylquinic acid

Descripción general

Descripción

3-O-Feruloylquinic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Feruloylquinic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and carboxylic acid groups. Common reagents used in the synthesis include protecting agents, oxidizing agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Análisis De Reacciones Químicas

Metabolic Sulfation

Human sulfotransferases (SULT1A1 and SULT1E1) catalyze the sulfation of 3-O-feruloylquinic acid, forming 4′-O-sulfated conjugates . This reaction occurs on the ferulic acid moiety, as demonstrated in vitro with the structurally analogous 5-O-feruloylquinic acid (5-FQA):

-

Incubation with SULT1A1/SULT1E1 yielded 5-O-feruloylquinic acid 4′-O-sulfate as the primary metabolite, confirmed by HPLC and MS data matching synthetic standards .

Table 1: Sulfotransferase Activity on Feruloylquinic Acids

| Substrate | Enzyme | Metabolite Identified | Detection Method | Source |

|---|---|---|---|---|

| 5-O-Feruloylquinic acid | SULT1A1/SULT1E1 | 4′-O-sulfate | HPLC-MS |

Hydrolysis and Bioavailability

This compound undergoes hydrolysis in the human gastrointestinal tract, releasing ferulic acid. Key findings include:

-

Small intestinal cleavage : Quinic acid is enzymatically detached, yielding free ferulic acid, which is further metabolized to ferulic acid-4-O-sulfate and feruloylglycine .

-

Colonic metabolism : Microbial action converts ferulic acid to dihydroferulic acid and its derivatives (e.g., sulfates, glucuronides) .

Table 2: Metabolites of this compound in Humans

| Metabolite | Excretion (µmol, 0–24 h) | Site of Metabolism | Source |

|---|---|---|---|

| Ferulic acid-4-O-sulfate | 9.9–11.1 | Small intestine | |

| Feruloylglycine | 2.1–20.7 | Liver/Colon | |

| Dihydroferulic acid | 9.7 | Colon (microbial) |

Isomerization and Stability

Under thermal or aqueous conditions, this compound exhibits isomerization, similar to other chlorogenic acids:

-

Heating in water induces acyl migration , forming 4-O- and 5-O-feruloylquinic acid isomers .

-

This reaction parallels the behavior of 5-O-caffeoylquinic acid, which isomerizes to 3- and 4-O-caffeoylquinic acids under heat .

Antioxidant Activity

While not a direct chemical reaction, this compound’s antioxidant capacity is linked to its structure:

-

In coffee, feruloylquinic acids (including 3-FQA) showed no detectable ABTS⁺ radical scavenging activity compared to caffeoylquinic acids .

-

This contrasts with its metabolites (e.g., ferulic acid), which exhibit significant antioxidant effects .

Synthetic and Analytical Considerations

-

Synthesis : this compound is chemically synthesized via esterification of quinic acid with feruloyl chloride, followed by purification using reverse-phase HPLC .

-

Detection : RP-HPLC-DAD at 325 nm is standard for quantification, with validation parameters including LOD (0.001 mg/mL) and LOQ (0.003 mg/mL) .

Table 3: Analytical Validation Data for this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Linearity (R²) | 0.9999 | HPLC-DAD | |

| LOD | 0.001 mg/mL | HPLC-DAD | |

| LOQ | 0.003 mg/mL | HPLC-DAD |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Activity

3-O-Feruloylquinic acid exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have demonstrated that it can effectively quench free radicals and inhibit lipid peroxidation, thus preventing cellular damage. For instance, research indicates that at a concentration of 10 μM, this compound can quench DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals by 21-51% and inhibit hydrogen peroxide-induced mitochondrial membrane depolarization by up to 50% .

1.2 Anti-Inflammatory Effects

The compound has shown promise in reducing inflammation. Its anti-inflammatory properties have been linked to the modulation of various signaling pathways involved in inflammatory responses. For example, it has been reported to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

1.3 Neuroprotective Properties

Emerging studies suggest that this compound may offer neuroprotective benefits. It has been associated with the attenuation of neurodegenerative processes related to diseases such as Alzheimer's and Parkinson's disease. The compound's ability to mitigate oxidative stress and inflammation is believed to contribute to its protective effects on neuronal cells .

Nutritional Applications

2.1 Functional Food Ingredient

Due to its health-promoting properties, this compound is being explored as a functional ingredient in food products. It is found naturally in various fruits and vegetables, including carrots, peaches, apricots, and pears . Incorporating this compound into food formulations could enhance their nutritional value and provide health benefits.

2.2 Biomarker for Food Consumption

Research indicates that this compound can serve as a biomarker for the consumption of certain food items rich in this compound. Its presence can be used to assess dietary intake of fruits and vegetables, aiding nutritional epidemiology studies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-O-Feruloylquinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and applications.

(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid: Lacks the hydroxyl group, which may influence its binding properties and biological activity.

Uniqueness

The presence of both hydroxyl and methoxy groups in 3-O-Feruloylquinic acid makes it unique compared to similar compounds

Actividad Biológica

3-O-Feruloylquinic acid (3-FQA) is a phenolic compound derived from quinic acid, recognized for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of 3-FQA, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1899-29-2 |

| Molecular Formula | C₁₇H₂₀O₉ |

| Molecular Weight | 368.335 g/mol |

| Density | 1.53 g/cm³ |

| Melting Point | 196-197 °C |

| Boiling Point | 629.4 °C at 760 mmHg |

Antioxidant Activity

Research indicates that 3-FQA exhibits significant antioxidant activity. It has been shown to scavenge free radicals and inhibit oxidative stress in various biological systems. A study utilizing HPLC analysis demonstrated that 3-FQA effectively quenches radical species, contributing to its protective effects against oxidative damage.

Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC₅₀ (µM) |

|---|---|---|

| This compound | 51% at 10 µM | 12.5 |

| 3-O-Caffeoylquinic Acid | 48% at 10 µM | 10.0 |

| 4-O-Caffeoylquinic Acid | 45% at 10 µM | 11.0 |

Anti-Inflammatory Effects

3-FQA has demonstrated anti-inflammatory properties by inhibiting the activation of pro-inflammatory pathways such as NF-κB and MAPK signaling. In vitro studies have shown that treatment with 3-FQA reduces the production of inflammatory cytokines in macrophage cell lines.

Case Study: Inhibition of Cytokine Production

In a controlled experiment using RAW264.7 macrophages, cells treated with varying concentrations of 3-FQA exhibited a dose-dependent decrease in TNF-α and IL-6 levels:

| Treatment Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 15 |

| 10 | 120 ± 8 | 90 ± 10 |

| 50 | 80 ± 5 | 60 ± 5 |

| 100 | 40 ± 5 | 30 ± 5 |

Anticancer Potential

Emerging research suggests that 3-FQA may possess anticancer properties, particularly against colon cancer cells. A study evaluated its effects on Caco-2 and SW480 cell lines, revealing that treatment with varying concentrations of the compound led to significant reductions in cell viability.

Table: Anticancer Activity in Cell Lines

| Cell Line | Concentration (µM) | Viability (%) after Treatment |

|---|---|---|

| Caco-2 | 25 | 75 |

| Caco-2 | 50 | 50 |

| SW480 | 25 | 70 |

| SW480 | 50 | 45 |

The biological activity of 3-FQA can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Mechanism : Inhibiting inflammatory cytokine production and modulating signaling pathways.

- Antiproliferative Mechanism : Inducing apoptosis in cancer cells through caspase activation and mitochondrial membrane depolarization.

Propiedades

IUPAC Name |

1,3,4-trihydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-29-2 | |

| Record name | (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.